2-Azabicyclo[2.2.1]hept-5-ene hydrochloride 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Brand Name: Vulcanchem
CAS No.: 63882-16-6
VCID: VC2048434
InChI: InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H
SMILES: C1C2CNC1C=C2.Cl
Molecular Formula: C6H10ClN
Molecular Weight: 131.6 g/mol

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride

CAS No.: 63882-16-6

Cat. No.: VC2048434

Molecular Formula: C6H10ClN

Molecular Weight: 131.6 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride - 63882-16-6

Specification

CAS No. 63882-16-6
Molecular Formula C6H10ClN
Molecular Weight 131.6 g/mol
IUPAC Name 2-azabicyclo[2.2.1]hept-5-ene;hydrochloride
Standard InChI InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H
Standard InChI Key LWWSHTRITJEGCB-UHFFFAOYSA-N
SMILES C1C2CNC1C=C2.Cl
Canonical SMILES C1C2CNC1C=C2.Cl

Introduction

Chemical Identity and Structure

Basic Information

2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is identified by several key parameters that define its chemical identity:

ParameterValue
CAS Registry Number63882-16-6
Molecular FormulaC₆H₁₀ClN
Molecular Weight131.60 g/mol
European Community Number878-436-3
IUPAC Name2-azabicyclo[2.2.1]hept-5-ene;hydrochloride
SMILES NotationC1C2CNC1C=C2.Cl
InChI KeyLWWSHTRITJEGCB-UHFFFAOYSA-N

The compound consists of a bicyclic framework with a bridgehead nitrogen at the 2-position, creating the azabicyclo[2.2.1]heptane skeleton. A distinctive feature is the carbon-carbon double bond at positions 5 and 6, which provides a site for various chemical modifications. The nitrogen atom is protonated with a chloride counterion, forming the hydrochloride salt .

Physical and Chemical Properties

The physical and chemical properties of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride contribute to its utility in chemical synthesis:

PropertyValue
Physical FormCrystalline solid
LogP (parent compound)0.4
Heavy Atoms Count8
Rotatable Bond Count0
Number of Rings2
Carbon Bond Saturation (Fsp3)0.666
Polar Surface Area12 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1

These properties indicate a relatively rigid structure with limited conformational flexibility (zero rotatable bonds) and moderate lipophilicity. The compound's polar surface area and hydrogen bonding capabilities influence its solubility and potential interactions with biological systems .

Structural Relationships

Parent Compound

The free base form, 2-Azabicyclo[2.2.1]hept-5-ene (CAS: 6671-85-8), is the parent compound from which the hydrochloride salt is derived. The parent compound has a molecular weight of 95.14 g/mol and a molecular formula of C₆H₉N. It exhibits slightly different physicochemical properties, with a calculated LogP of 0.86, indicating somewhat greater lipophilicity than the hydrochloride salt .

Related Derivatives

Several important derivatives share structural elements with 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Features
2-Azabicyclo[2.2.1]hept-5-ene6671-85-8C₆H₉N95.14 g/molFree base form
2-Boc-2-azabicyclo[2.2.1]hept-5-ene188345-71-3C₁₁H₁₇NO₂195.26 g/molN-protected derivative
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one79200-56-9C₆H₇NO109.13 g/molContains lactam functionality

2-Boc-2-azabicyclo[2.2.1]hept-5-ene represents a protected form of the parent compound, with the nitrogen atom blocked by a tert-butoxycarbonyl (Boc) group. This protection strategy is valuable for controlling the reactivity of the nitrogen during synthetic sequences .

The lactam derivative, also known as Vince lactam, contains a carbonyl group at the 3-position, creating a γ-lactam structure. This compound has gained significant attention in medicinal chemistry as a precursor to antiviral drugs and other bioactive molecules .

SupplierPack SizePurityPrice (USD)Reference Number
Enamine Ltd1 mg80%$83EN300-216064
Enamine Ltd2 mg80%$85EN300-216064
Enamine Ltd5 mg80%$91EN300-216064
Enamine Ltd10 mg80%$102EN300-216064
Enamine Ltd20 mg80%$123EN300-216064

The compound is typically available in research quantities with moderate purity (approximately 80%), suitable for experimental applications rather than large-scale use. Various catalog numbers are associated with this compound across different suppliers, including 150143, 60R1544S, A490014280, F13786, and Z2677505952, indicating its accessibility through multiple commercial channels .

Synthetic Applications

General Synthetic Utility

The structural features of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride make it valuable in organic synthesis for several reasons:

  • The bicyclic framework provides a rigid, stereochemically defined scaffold for the construction of more complex molecules.

  • The secondary amine functionality (as the hydrochloride salt) can participate in various transformations, including alkylation, acylation, and amide formation.

  • The carbon-carbon double bond offers a site for functionalization through various reactions, such as hydrogenation, epoxidation, dihydroxylation, and cycloaddition.

  • The bridged ring system creates distinct facial selectivity for chemical reactions, enabling stereoselective transformations.

These characteristics make 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride a versatile building block for diversity-oriented synthesis and the preparation of compounds with defined three-dimensional architectures.

Chemical Reactivity

The reactivity of 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is governed by its key functional groups:

Amine Functionality

As a hydrochloride salt of a secondary amine, the compound exhibits the following characteristics:

  • The protonated nitrogen is less nucleophilic than the free base form.

  • Conversion to the free base enables nucleophilic reactions typical of secondary amines.

  • The nitrogen can serve as a point of attachment for various functional groups, creating derivatives with modified properties.

  • The bridgehead position of the nitrogen imposes geometric constraints on its reactivity.

Alkene Functionality

The carbon-carbon double bond at positions 5 and 6 provides a site for diverse chemical transformations:

  • Addition reactions (hydrogenation, halogenation, hydration)

  • Oxidation reactions (epoxidation, dihydroxylation)

  • Cycloaddition reactions (Diels-Alder, 1,3-dipolar cycloadditions)

  • Metathesis reactions

The strained bicyclic system may influence the reactivity and stereoselectivity of reactions at the double bond, potentially enhancing reactivity toward certain transformations.

Analytical Characterization

Standard analytical techniques can be employed to characterize 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Infrared (IR) spectroscopy

    • Mass spectrometry

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

  • Physical Property Determination:

    • Melting point analysis

    • X-ray crystallography (for solid-state structure)

These techniques provide comprehensive characterization of the compound's structure, purity, and physical properties, essential for research applications requiring well-defined chemical materials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator